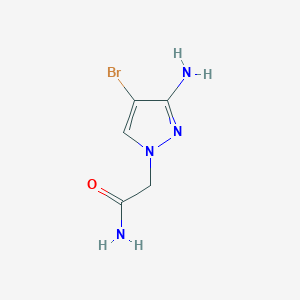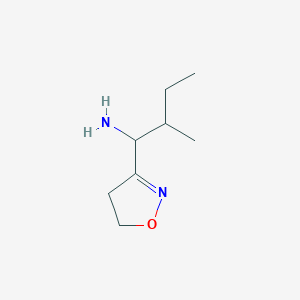
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine is a compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent, with a reaction time of around 5 hours . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds. Common reagents and conditions used in these reactions include triethylamine, methanol, and room temperature.
Scientific Research Applications
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1258640-04-8 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3 |
InChI Key |
VUYBPOBWFNPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
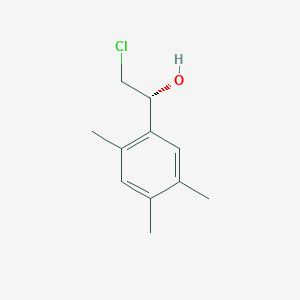
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
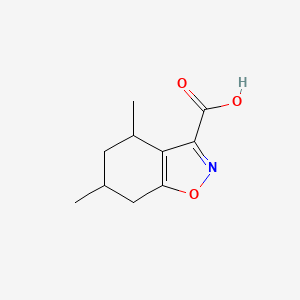
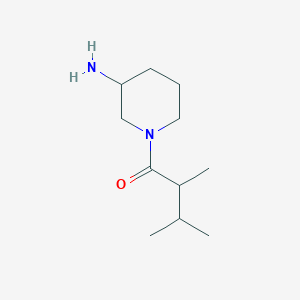
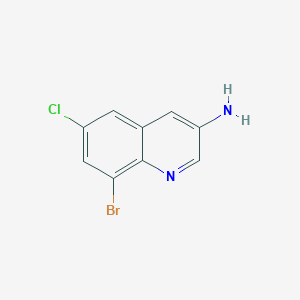
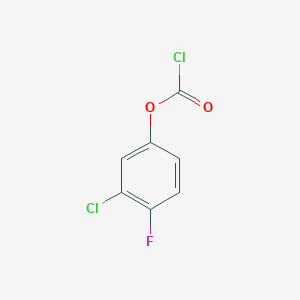
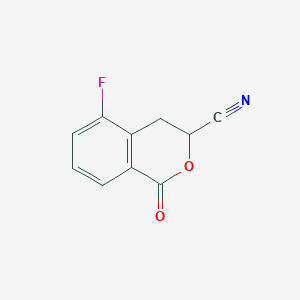


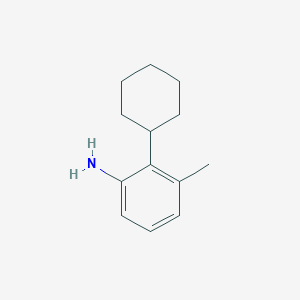
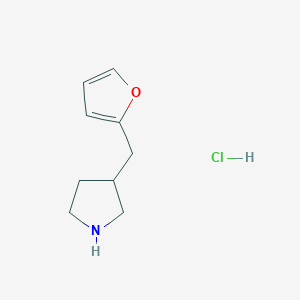
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
